molecular formula C21H26N2O3 B6539591 2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide CAS No. 1060286-15-8

2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide

Cat. No.: B6539591
CAS No.: 1060286-15-8
M. Wt: 354.4 g/mol
InChI Key: XBMZWLYDWKRIQR-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylphenoxy group and a methylcarbamoyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(4-tert-butylphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide include:

Properties

IUPAC Name

2-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-21(2,3)16-7-11-18(12-8-16)26-14-20(25)23-17-9-5-15(6-10-17)13-19(24)22-4/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMZWLYDWKRIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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